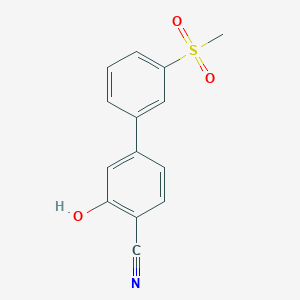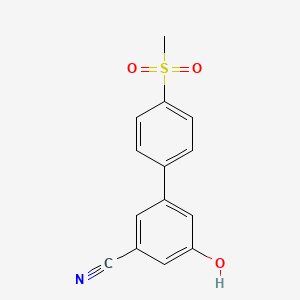
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% (3-CN-5-TFMPP) is a synthetic compound with a wide range of applications in scientific research. It is a highly stable compound with a low melting point, making it an ideal candidate for a variety of experiments.
科学的研究の応用
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridines, quinolines, and thiophenes. It has also been used in the synthesis of a variety of pharmaceuticals and agrochemicals. In addition, 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of polymers, such as polycarbonates and polyurethanes.
作用機序
The mechanism of action of 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules and form a bond. This property makes 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% an ideal candidate for a variety of reactions, such as the synthesis of organic compounds and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% are not yet fully understood. However, it is believed that the compound has the potential to interact with biological systems and cause a variety of effects. In particular, 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. In addition, the compound has been shown to have an effect on the levels of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% is that it is a highly stable compound with a low melting point, making it ideal for a variety of experiments. In addition, the compound is relatively easy to synthesize and purify. However, there are some limitations to using 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in certain types of experiments. In addition, the compound is toxic and should be handled with caution.
将来の方向性
The potential future directions for 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% are numerous. One potential future direction is the development of new and improved synthesis methods for the compound. In addition, further research could be done to explore the biochemical and physiological effects of the compound, as well as its potential applications in the field of medicine. Additionally, further research could be done to explore the potential of 3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% as a catalyst for a variety of reactions. Finally, further research could be done to explore the potential of the compound as a building block for the synthesis of new and improved polymers.
合成法
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol, 95% is a synthetic compound that is synthesized through a two-step process. The first step involves the reaction of 3-cyano-5-chloro-2-methylphenol and 3-trifluoromethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction produces 3-cyano-5-(3-trifluoromethoxyphenyl)phenol. The second step involves the purification of the compound using recrystallization with ethyl acetate and methanol.
特性
IUPAC Name |
3-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-13-3-1-2-10(7-13)11-4-9(8-18)5-12(19)6-11/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIVJJYJMXHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684960 |
Source


|
| Record name | 5-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261999-13-6 |
Source


|
| Record name | 5-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)